3-Methyl-6-phenylpiperazine-2,5-dione
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methyl-6-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(14)13-9(11(15)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,15)(H,13,14) |
InChI Key |
USEXFCNJGSTLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ugi-Cyclization Protocol
Reagents :
- N-Boc-α-aminoisobutyric acid (for methyl substitution)
- Phenylacetaldehyde
- Methylamine
- tert-Butyl isocyanide
Procedure :
- Conduct the Ugi reaction in methanol at 25°C for 24 hours.
- Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
- Cyclize the linear intermediate in acetic acid under microwave irradiation (150°C, 20 minutes).
Outcome :
Reductive Amination of Dehydropiperazine-2-ones
Reagents :
- Methyl benzoylformate
- N-Methyl ethylenediamine
- Lithium aluminum hydride (LiAlH₄)
Procedure :
- React methyl benzoylformate with N-methyl ethylenediamine in toluene at 60–65°C for 6 hours to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
- Reduce the dehydropiperazine with LiAlH₄ in tetrahydrofuran (THF) at 50–55°C.
- Oxidize the resultant piperazine to the dione using aqueous hydrogen peroxide in acetic acid.
Outcome :
Solid-Phase Synthesis for High-Throughput Production
Reagents :
- Wang resin-bound Fmoc-protected amino acids
- 3-Phenylglutaric anhydride
Procedure :
- Couple Fmoc-protected methylalanine to Wang resin.
- Deprotect with piperidine and react with 3-phenylglutaric anhydride.
- Cleave the product from the resin using TFA and cyclize in dimethylformamide (DMF).
Outcome :
Mechanistic Insights and Optimization
Enolization-Driven Diastereomerization
During microwave-assisted cyclization in acetic acid, the reaction reaches equilibrium via enolization, favoring the thermodynamically stable diastereomer. Molecular mechanics calculations confirm that the trans configuration (methyl and phenyl groups on opposite faces) is energetically preferred.
Solvent and Temperature Effects
- Acetic Acid : Enhances cyclization rates by stabilizing the transition state through hydrogen bonding.
- Microwave Irradiation : Reduces reaction time from 12 hours (conventional heating) to 20 minutes.
- Toluene vs. THF : Toluene improves dehydropiperazine yield (69.6%) by avoiding side reactions.
Analytical Characterization
| Property | Value | Source Method |
|---|---|---|
| Melting Point | 143–145°C | Recrystallization |
| $$ ^1H $$ NMR (CDCl₃) | δ 7.45–7.14 (m, 5H, Ph), 3.78 (s, 3H, CH₃) | |
| HRMS (ESI) | m/z 245.1284 [M+H]⁺ | |
| HPLC Purity | >95% |
Applications and Derivatives
3-Methyl-6-phenylpiperazine-2,5-dione serves as a precursor for HIV-1 protease inhibitors and anticonvulsants. Derivatives with 4-arylpiperazinylbutyl groups exhibit IC₅₀ values <10 μM against HIV-1, while N-phenylacetamide analogs show ED₅₀ of 25 mg/kg in murine seizure models.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Methyl-6-phenylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of DKPs are highly dependent on substituent types, positions, and stereochemistry. Below is a comparative analysis of key analogs:
Table 1. Structural and Functional Comparison of Piperazine-2,5-dione Derivatives
Key Observations:
Alkyl vs. Aryl Substituents: Methyl/phenyl derivatives (e.g., 3-methyl-6-phenyl) exhibit antibacterial activity, likely due to balanced lipophilicity enabling membrane interaction.
Stereochemical Influence :
- The (3S,6S) configuration in dimethyl and bis(2-methylpropyl) derivatives enhances structural rigidity, which may optimize receptor binding in therapeutic applications.
Benzylidene Modifications :
Physicochemical Descriptors
- Lipophilicity (logP) :
- Solubility: Hydroxymethyl-substituted DKPs (e.g., cis-3,6-bis(hydroxymethyl)piperazine-2,5-dione) exhibit high water solubility, making them ideal for intravenous formulations.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 3-Methyl-6-phenylpiperazine-2,5-dione with high yield and purity?
- Methodological Answer: Systematic optimization involves varying solvents, reaction times, and reagent ratios. For example, in analogous piperazine-2,5-dione syntheses, polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) improved yields. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .
Q. What analytical techniques are recommended for confirming the structure and purity of 3-Methyl-6-phenylpiperazine-2,5-dione?
- Methodological Answer: Combine spectroscopic methods:
- IR Spectroscopy: Identify carbonyl (1650–1750 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹) bands.
- ¹H/¹³C NMR: Confirm stereochemistry and substituent positions (e.g., methyl and phenyl groups).
- GC-MS/HPLC: Assess purity (>95%) and detect byproducts. Melting point consistency further validates crystallinity .
Q. What methodologies assess the solubility and stability of 3-Methyl-6-phenylpiperazine-2,5-dione under various conditions?
- Methodological Answer: Perform shake-flask experiments in buffers (pH 1–13) and solvents (water, ethanol, DMSO) at 25–37°C. Monitor solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products, while thermodynamic solubility is calculated using the van’t Hoff equation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or molecular interactions of 3-Methyl-6-phenylpiperazine-2,5-dione?
- Methodological Answer: Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and molecular docking to simulate binding affinities with biological targets (e.g., enzymes). Compare results with experimental kinetics (e.g., reaction rates in nucleophilic substitutions) to validate predictions .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer: Apply Bayesian statistical frameworks to weigh experimental vs. computational uncertainties. For example, if observed reaction yields conflict with DFT-predicted activation energies, re-evaluate solvent effects or transition states using ab initio molecular dynamics .
Q. What experimental design strategies optimize the synthesis or functionalization of 3-Methyl-6-phenylpiperazine-2,5-dione?
- Methodological Answer: Implement factorial design (e.g., Box-Behnken) to test variables: temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions, reducing trial counts by 40–60% while maximizing yield and selectivity .
Q. How do substituent modifications influence the physicochemical or biological properties of piperazine-2,5-dione derivatives?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability or hydrophilic groups (e.g., -OH) to improve solubility. Compare log P values (via shake-flask) and cytotoxicity (via MTT assays) to establish structure-activity relationships (SAR) .
Q. What strategies address reproducibility challenges in synthesizing or characterizing this compound?
- Methodological Answer: Standardize protocols using QC/QA criteria:
- Synthesis: Document batch-specific parameters (e.g., stirring speed, cooling rates).
- Characterization: Cross-validate NMR data with independent labs.
- Data Sharing: Publish raw chromatograms and spectral files in open repositories .
Q. What safety protocols are critical for handling 3-Methyl-6-phenylpiperazine-2,5-dione in laboratory settings?
- Methodological Answer: Follow GHS guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
